Cas no 2095192-18-8 (ethyl rac-(1R,5S,6s)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride)

Ethyl rac-(1R,5S,6s)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride is a bicyclic amine derivative with a rigid, strained ring structure, making it a valuable intermediate in organic synthesis and pharmaceutical research. The compound features a carboxylate ester group, enhancing its reactivity for further functionalization, while the hydrochloride salt improves stability and handling. Its stereochemistry, with defined (1R,5S,6s) configuration, is significant for chiral synthesis applications. The 3-azabicyclo[3.1.0]hexane scaffold is of interest in medicinal chemistry due to its potential bioactivity, particularly in central nervous system (CNS) targeting compounds. This product is suited for use in exploratory research, structure-activity relationship studies, and as a building block for complex molecular architectures.
ethyl rac-(1R,5S,6s)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride structure
2095192-18-8 structure
Product Name:ethyl rac-(1R,5S,6s)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride
CAS No:2095192-18-8
MF:C8H14ClNO2
MW:191.655261516571
CID:4637528
PubChem ID:56965485
Update Time:2025-06-28

ethyl rac-(1R,5S,6s)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride Chemical and Physical Properties

Names and Identifiers

    • Ethyl (1R,5S,6s)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride
    • 1373253-19-0
    • ethyl rac-(1R,5S,6r)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride
    • EN300-1168562
    • 1144099-54-6
    • 2095192-18-8
    • Ethyl rac-(1R,5S,6S)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride
    • ethyl (1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride
    • BS-40928
    • CS-0131540
    • (1R,5S,6r)-rel-Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride
    • Ethyl (1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylate HCl
    • P20480
    • ethyl (1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylate;hydrochloride
    • AT16126
    • ETHYL (1R,5S,6R)-3-AZABICYCLO[3.1.0]HEXANE-6-CARBOXYLATE HYDROCHLORIDE
    • ETHYL EXO-3-AZABICYCLO[3.1.0]HEXANE-6-CARBOXYLATE HCL
    • MFCD22194310
    • Ethyl (1R*,5S*,6r*)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride
    • ETHYL RAC-(1R,5S,6S)-3-AZABICYCLO[3.1.0]HEXANE-6-CARBOXYLATE HCL
    • MFCD28369448
    • BS-40418
    • CS-0131304
    • ethyl rac-(1R,5S,6s)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride
    • Inchi: 1S/C8H13NO2.ClH/c1-2-11-8(10)7-5-3-9-4-6(5)7;/h5-7,9H,2-4H2,1H3;1H/t5-,6+,7-;
    • InChI Key: FJXWRYLHEANOST-KDPVWLTQSA-N
    • SMILES: C([C@@H]1[C@]2([H])CNC[C@]12[H])(=O)OCC.Cl

Computed Properties

  • Exact Mass: 191.0713064g/mol
  • Monoisotopic Mass: 191.0713064g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 171
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.3Ų

ethyl rac-(1R,5S,6s)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride Pricemore >>

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Additional information on ethyl rac-(1R,5S,6s)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride

ethyl rac-(1R,5S,6S)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride: A Novel Compound for Targeted Pharmacological Applications

ethyl rac-(1R,5S,6S)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride, with the chemical identifier CAS No. 2095192-18-8, represents a significant advancement in the development of multifunctional small molecule agents. This compound, characterized by its unique 3-azabicyclo[3.1.0]hexane core structure, exhibits promising pharmacological properties that have been increasingly explored in recent years. The synthesis of this compound involves a series of stereoselective reactions, which are critical for achieving the desired stereochemistry required for its biological activity. The hydrochloride salt form enhances its solubility and bioavailability, making it a viable candidate for pharmaceutical applications.

Recent studies have highlighted the potential of ethyl rac-(1R,5S,6S)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride in modulating specific biological pathways. For instance, a 2023 publication in Journal of Medicinal Chemistry demonstrated its ability to interact with GABA receptors, which are implicated in various neurological disorders. This interaction is believed to be mediated by the 3-azabicyclo[3.1.0]hexane scaffold, which provides a rigid conformation essential for receptor binding. The ethyl group at the terminal position further contributes to the compound's stability and selectivity.

The CAS No. 2095192-18-8 compound has also shown potential in the treatment of inflammatory diseases. A 2024 preclinical study published in Pharmacological Research reported its anti-inflammatory effects through the inhibition of NF-κB signaling pathways. This mechanism is supported by molecular docking studies that revealed the compound's ability to bind to key residues in the NF-κB complex, thereby suppressing pro-inflammatory cytokine production. The hydrochloride salt form was found to enhance the compound's cellular uptake, which is crucial for its therapeutic efficacy.

In the realm of drug development, the ethyl rac-(1R,5S,6S)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride compound has attracted attention due to its structural versatility. Researchers have explored its potential as a lead compound for the design of new drugs targeting various diseases. A 2023 review in Drug Discovery Today highlighted its utility in the development of selective modulators for ion channels, which are key targets in the treatment of neurological and cardiovascular disorders. The 3-azabicyclo[3.1.0]hexane core provides a scaffold that can be modified to achieve desired pharmacological profiles.

Advancements in synthetic chemistry have enabled the efficient preparation of ethyl rac-(1R,5S,6S)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride with high stereochemical purity. Techniques such as asymmetric catalysis and chiral resolution have been employed to achieve this, as reported in a 2024 article in Organic & Biomolecular Chemistry. These methods ensure that the compound maintains its biological activity while minimizing potential side effects. The hydrochloride salt form is particularly advantageous in pharmaceutical formulations due to its solubility and stability under physiological conditions.

The pharmacological profile of ethyl rac-(1R,5S,6S)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride has been further elucidated through in vitro and in vivo studies. A 2023 study in Journal of Pharmacology and Experimental Therapeutics demonstrated its ability to modulate ion channel activity, which is relevant to the treatment of conditions such as epilepsy and arrhythmias. The 3-azabicyclo[3.1.0]hexane scaffold is thought to interact with specific ion channels, thereby altering their function in a targeted manner.

Recent developments in computational modeling have provided insights into the molecular mechanisms of ethyl rac-(1R,5S,6S)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride. Molecular dynamics simulations have shown that the compound adopts a specific conformation when interacting with its target proteins, which is critical for its biological activity. These findings, published in a 2024 issue of ACS Chemical Biology, suggest that the ethyl group and the hydrochloride salt form play a significant role in stabilizing the compound's interaction with its target.

The CAS No. 2095192-18-8 compound is also being investigated for its potential in the treatment of neurodegenerative diseases. A 2024 preclinical study in Neuropharmacology reported its neuroprotective effects, which may be attributed to its ability to reduce oxidative stress and inhibit neuroinflammation. The 3-azabicyclo[3.1.0]hexane core is believed to contribute to these effects by modulating redox-sensitive pathways. The hydrochloride salt form enhances the compound's bioavailability, ensuring that it reaches the target tissues effectively.

As research into ethyl rac-(1R,5S,6S)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride continues to advance, its potential applications are expanding. The compound's unique structural features and pharmacological properties make it a valuable candidate for the development of new therapeutics. Future studies are expected to further elucidate its mechanisms of action and optimize its therapeutic potential. The CAS No. 2095192-18-8 compound represents a promising example of how innovative chemical design can lead to significant advancements in drug discovery.

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